molecular formula C17H24O4 B1343624 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-methoxybutyrophenone CAS No. 898786-45-3

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-methoxybutyrophenone

Cat. No. B1343624
M. Wt: 292.4 g/mol
InChI Key: WNTGBRRWVHHZAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-methoxybutyrophenone, also known as 4-MDBP, is a synthetic compound that has been studied for its potential applications in the fields of chemistry, pharmacology, and biochemistry. 4-MDBP is a member of the phenone family and is a highly polar compound with a molecular weight of 224.32 g/mol. The structure of 4-MDBP consists of a benzyl group attached to a methoxy group and a butyrophenone group. 4-MDBP is a colorless liquid and has a boiling point of 224.7°C and a melting point of -40°C.

Scientific Research Applications

Application in Polymer and Material Science

  • The compound has been utilized in the stepwise unidirectional synthesis of oligophenylenevinylenes, demonstrating potential applications in plastic solar cells. This includes the synthesis of trimeric oligophenylenevinylenes which were tested as active materials in photovoltaic cells, yielding conversion efficiencies in the range of 0.5-1% (Jørgensen & Krebs, 2005).

Application in Chemical Synthesis and Reactions

  • It has been used in the formation of bis(2-oxazolidinone) derivatives through reactions with carbon dioxide and aliphatic α,ω-diamines. This process has led to the creation of various derivatives including 3-(ω-aminoalkyl)-4-hydroxy-5,5-dimethyl-4-phenyl-2-oxazolidinones (Saitǒ et al., 1986).
  • The compound has been a part of regioselective metalation processes using the pivaloyl group as a directing group. This has facilitated the synthesis of naphthyridines through lithiation and reaction with 2,2-diethoxyacetophenone, followed by acid-catalyzed cyclization (Straub, 1993).

Application in Catalysis

  • Investigations have been conducted on the acid-catalyzed condensations of glycerol with dimethyl acetals to form mixtures of [1,3]dioxan-5-ols and [1,3]dioxolan-4-yl-methanols. This research is focused on identifying conditions that promote the formation of [1,3]dioxan-5-ols, highlighting potential applications in the development of novel platform chemicals from renewable materials (Deutsch et al., 2007).

properties

IUPAC Name

4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(4-methoxyphenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O4/c1-17(2)11-20-16(21-12-17)6-4-5-15(18)13-7-9-14(19-3)10-8-13/h7-10,16H,4-6,11-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNTGBRRWVHHZAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)CCCC(=O)C2=CC=C(C=C2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50645940
Record name 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-methoxyphenyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-methoxybutyrophenone

CAS RN

898786-45-3
Record name 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-methoxyphenyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.